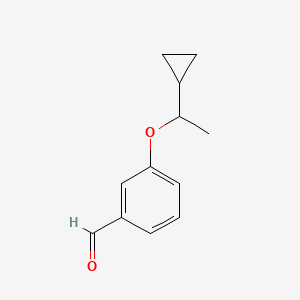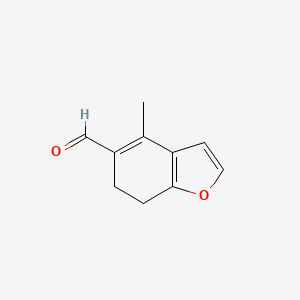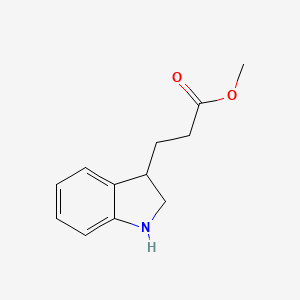![molecular formula C21H17N3O B13877279 [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine is a complex organic compound that features a quinoline ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine typically involves multi-step organic reactions. One common method involves the cyclization of 2’-nitro-4-methoxychalcone using formic acid as a carbon monoxide surrogate . This reaction is catalyzed by ruthenium or palladium complexes and can be performed in a thick-walled glass tube without the need for pressurized carbon monoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reductive cyclization of nitrochalcones to quinolones.
Substitution: Substitution reactions involving the methoxyphenyl group and the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as formic acid and acetic anhydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: 2-phenylquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, quinoline derivatives are known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)quinoline .
- 2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid .
- 2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone .
Uniqueness
[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine is unique due to its combination of a quinoline ring, a pyridine ring, and a methoxyphenyl group. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17N3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C21H17N3O/c1-25-17-8-6-15(7-9-17)20-14-21(23-16-10-12-22-13-11-16)18-4-2-3-5-19(18)24-20/h2-14H,1H3,(H,22,23,24) |
InChI Key |
HNLBWRQTWBSMMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


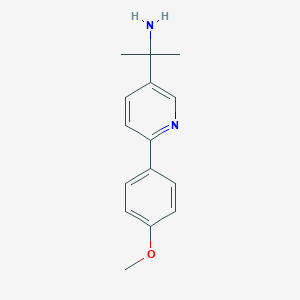

![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)
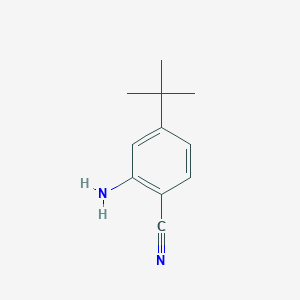


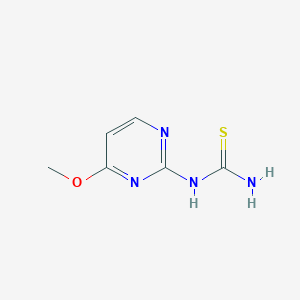
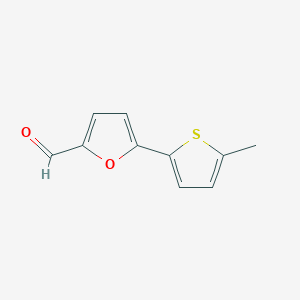
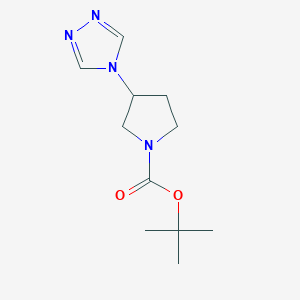
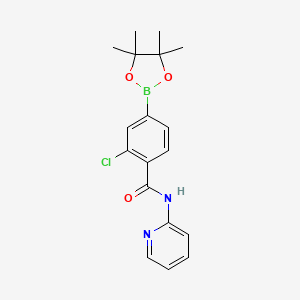
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
